Flopropione
CAS No.: 2295-58-1
Cat. No.: VC20741511
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2295-58-1 |
---|---|
Molecular Formula | C9H10O4 |
Molecular Weight | 182.17 g/mol |
IUPAC Name | 1-(2,4,6-trihydroxyphenyl)propan-1-one |
Standard InChI | InChI=1S/C9H10O4/c1-2-6(11)9-7(12)3-5(10)4-8(9)13/h3-4,10,12-13H,2H2,1H3 |
Standard InChI Key | PTHLEKANMPKYDB-UHFFFAOYSA-N |
SMILES | CCC(=O)C1=C(C=C(C=C1O)O)O |
Canonical SMILES | CCC(=O)C1=C(C=C(C=C1O)O)O |
Melting Point | 175.5 °C |
Chemical Identity and Structure
Molecular Information
Flopropione, also known as 2,4,6-trihydroxypropiophenone, is a phenolic compound with ketone functionality. It belongs to the propiophenone class of compounds and is characterized by a trihydroxylated aromatic ring with a propionyl group.
Parameter | Value |
---|---|
Molecular Formula | C₉H₁₀O₄ |
Molecular Weight | 182.1733 g/mol |
CAS Registry Number | 2295-58-1 |
IUPAC Standard InChIKey | PTHLEKANMPKYDB-UHFFFAOYSA-N |
The compound has numerous synonyms in clinical and commercial contexts, including Argobyl, Cospanon, Labroda, Labrodax, Phloropropiophenone, Propiophloroglucine, Propionylphloroglucinol, Ecapron, Gasstenon, Flopion, and Spamorin, among others .
Physical Properties
Understanding the physical properties of Flopropione is essential for pharmaceutical formulation and handling. Its notable physical characteristics are summarized below:
Property | Value |
---|---|
Physical Form | Powder to crystalline solid |
Color | White to Orange to Green |
Melting Point | 177°C |
Boiling Point | 275.56°C (estimated) |
Density | 1.2481 g/cm³ (estimated) |
Refractive Index | 1.4500 (estimated) |
LogP | 2.600 (estimated) |
pKa | 7.49±0.45 (predicted) |
These properties indicate a relatively stable compound with moderate lipophilicity, which influences its pharmacokinetic behavior and formulation strategies .
Solvent | Solubility at 25°C |
---|---|
DMSO | 36 mg/mL (197.61 mM) |
Ethanol | 36 mg/mL (197.61 mM) |
Water | Insoluble |
Flopropione should be stored at room temperature under inert atmosphere conditions to maintain stability. Its limited water solubility necessitates the use of organic solvents for most laboratory and pharmaceutical applications .
Pharmacological Properties
Therapeutic Applications
Flopropione has been utilized clinically primarily as a spasmolytic or antispasmodic agent. Its applications include:
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Treatment of gallstones (cholelithiasis)
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Management of urolithiasis (kidney stones)
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Relief of smooth muscle spasms in the biliary tract
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Urinary tract spasm reduction
Notably, Flopropione has been used almost exclusively in Japan for these indications, with limited global adoption. Its clinical utility stems from its ability to inhibit abnormal smooth muscle contractions in the urinary and biliary systems .
Mechanism of Action
The mechanism of action of Flopropione has been subject to significant revision based on recent research. Historically, according to package inserts and interview forms, Flopropione was believed to function primarily through:
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Catechol-O-methyltransferase (COMT) inhibition
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Anti-serotonergic effects
Current Understanding of Mechanism
Based on recent experimental findings, Flopropione appears to influence calcium dynamics in smooth muscle cells. Current evidence suggests it may act through:
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Potential interaction with ryanodine receptors (RyR)
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Possible modulation of inositol 1,4,5-trisphosphate (IP₃) receptors
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Disruption of coordinated calcium release from intracellular calcium stores
These mechanisms would explain Flopropione's ability to disrupt the coordinated calcium dynamics necessary for smooth muscle contraction, particularly in tissues exhibiting rhythmic contractile activity .
Research Findings
Molecular Pharmacology Insights
The inhibitory pattern of Flopropione closely resembles that of:
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Ryanodine receptor agonists (e.g., 4-chloro-m-cresol)
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IP₃ receptor antagonists (e.g., 2-aminoethoxydiphenyl borate)
This pharmacological profile strongly suggests that Flopropione's mechanism involves disruption of calcium signaling pathways critical for coordinated smooth muscle contraction, particularly those dependent on periodic calcium release from intracellular stores .
Physical Chemistry Investigations
Studies on Flopropione's molecular mobility properties have revealed that:
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At temperatures below its glass transition temperature (T₍g₎), it shows no Lorentzian relaxation
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Under these conditions, it demonstrates higher molecular mobility than nifedipine
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It exhibits Arrhenius temperature dependence throughout the entire temperature range studied
These physical chemistry findings may have implications for pharmaceutical formulation and stability.
Classification | Details |
---|---|
GHS Symbol | GHS07 (Warning) |
Hazard Statements | H315-H319 (Causes skin irritation; Causes serious eye irritation) |
Precautionary Statements | P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P |
Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Statements | 26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing, gloves, and eye/face protection) |
These classifications indicate that Flopropione is a moderately hazardous compound that requires appropriate safety measures during handling .
Pharmaceutical Considerations
In pharmaceutical applications, Flopropione's limited water solubility presents formulation challenges that must be addressed to ensure adequate bioavailability. Furthermore, its irritant properties necessitate appropriate formulation strategies to minimize adverse effects on tissues during administration .
Historical Context and Educational Significance
Flopropione presents an interesting case study in pharmacology education. Despite its limited global use, it has featured prominently in Japanese pharmacology curricula and national licensing examinations. The recent revision of its mechanism of action highlights the evolving nature of pharmacological understanding and the importance of evidence-based updates to medical knowledge .
The compound has appeared in four questions in the Japanese National Examination for Pharmacists over an eight-year period, demonstrating its educational significance in the Japanese pharmaceutical context. This prominence is partly attributable to the limited number of drugs focused on the biliary system, making Flopropione a frequent examination topic .
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